molecular formula C4H2Cl2O3S B3383610 5-Chlorofuran-2-sulfonyl chloride CAS No. 443990-97-4

5-Chlorofuran-2-sulfonyl chloride

Cat. No. B3383610
CAS RN: 443990-97-4
M. Wt: 201.03 g/mol
InChI Key: SEHRKLAFSBAINR-UHFFFAOYSA-N
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Description

5-Chlorofuran-2-sulfonyl chloride is a chemical compound with the molecular formula C4H2Cl2O3S and a molecular weight of 201.03 . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of sulfonyl chlorides, such as 5-Chlorofuran-2-sulfonyl chloride, can be achieved through various methods. One such method involves the use of potassium poly(heptazine imide) (K-PHI), a type of carbon nitride, as a photocatalyst . Under 465 nm blue light irradiation, phenylsulfonyl chloride was obtained in 93% yield .


Molecular Structure Analysis

The molecular structure of 5-Chlorofuran-2-sulfonyl chloride is represented by the formula C4H2Cl2O3S . The SMILES representation of this compound is O=S(C1=CC=C(Cl)O1)(Cl)=O .


Chemical Reactions Analysis

Sulfonyl chlorides, such as 5-Chlorofuran-2-sulfonyl chloride, are known to undergo substitution reactions with various nucleophilic reagents . They can also be used in the postsynthetic modification of metal-organic frameworks (MOFs) to introduce sulfonamide functionalities .


Physical And Chemical Properties Analysis

5-Chlorofuran-2-sulfonyl chloride has a predicted boiling point of 258.4±25.0 °C and a predicted density of 1.663±0.06 g/cm3 .

Mechanism of Action

The general mechanism of action for sulfonyl chlorides involves the addition of an electrophile to the aromatic nucleus to form a complex, which subsequently loses a proton to yield the substitution product .

properties

IUPAC Name

5-chlorofuran-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2O3S/c5-3-1-2-4(9-3)10(6,7)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHRKLAFSBAINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Phosphorus pentachloride (40.53 g, 0.1947 mol) was added portionwise (caution, foaming) over 5 min at 25° C. to chlorosulfonic acid (56.8 g, 32.4 mL, 0.487 mol) and the resulting solution was stirred at 25° C. for 10 min. Then, 2-chlorofuran (20.0 g, 0.1947 mol) was added in one portion and the resulting dark suspension was heated to 55° C. for 1.0 h during which time foaming occurred and subsided. The reaction mixture was then poured onto ice and the resulting suspension was extracted with CH2Cl2 (250 mL). The organic was filtered through a pad of celite, washed with brine (70 mL) and dried over MgSO4. The solvent was removed in vacuo to provide 5-chlorofuran-2-sulfonyl chloride as a black oil (14.1 g, 36.02%). 1H-NMR (DMSO-d6, 400 MHz) δ7.05 (d, 1H); 6.35 (d, 1H).
Quantity
40.53 g
Type
reactant
Reaction Step One
Quantity
32.4 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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